2,5-Pyrrolidinedione, 3-phenyl-1-[3-(4-phenyl-1-piperazinyl)propyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Pyrrolidinedione, 3-phenyl-1-[3-(4-phenyl-1-piperazinyl)propyl]- is a complex organic compound characterized by a pyrrolidinedione core structure with phenyl and piperazinyl substituents. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Pyrrolidinedione, 3-phenyl-1-[3-(4-phenyl-1-piperazinyl)propyl]- typically involves the reaction of 3-phenyl-2,5-pyrrolidinedione with 1-(3-bromopropyl)-4-phenylpiperazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions
2,5-Pyrrolidinedione, 3-phenyl-1-[3-(4-phenyl-1-piperazinyl)propyl]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazinyl or phenyl groups using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2,5-Pyrrolidinedione, 3-phenyl-1-[3-(4-phenyl-1-piperazinyl)propyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-Pyrrolidinedione, 3-phenyl-1-[3-(4-phenyl-1-piperazinyl)propyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,5-Pyrrolidinedione, 3-phenyl-: A simpler analog with similar core structure but lacking the piperazinyl substituent.
1-(2,4-dimethylphenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione: A related compound with different substituents on the phenyl and piperazinyl groups.
Uniqueness
2,5-Pyrrolidinedione, 3-phenyl-1-[3-(4-phenyl-1-piperazinyl)propyl]- is unique due to its specific combination of phenyl and piperazinyl substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
650616-98-1 |
---|---|
Molecular Formula |
C23H27N3O2 |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
3-phenyl-1-[3-(4-phenylpiperazin-1-yl)propyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C23H27N3O2/c27-22-18-21(19-8-3-1-4-9-19)23(28)26(22)13-7-12-24-14-16-25(17-15-24)20-10-5-2-6-11-20/h1-6,8-11,21H,7,12-18H2 |
InChI Key |
MSHUPYLQZBJGOB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCN2C(=O)CC(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.